3-Oxocyclobutyl pivalate

CAS No.: 1071194-23-4

Cat. No.: VC2827831

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1071194-23-4 |

|---|---|

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | (3-oxocyclobutyl) 2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C9H14O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h7H,4-5H2,1-3H3 |

| Standard InChI Key | QPYSQIQZVJMPGH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)OC1CC(=O)C1 |

| Canonical SMILES | CC(C)(C)C(=O)OC1CC(=O)C1 |

Introduction

Chemical Identity and Properties

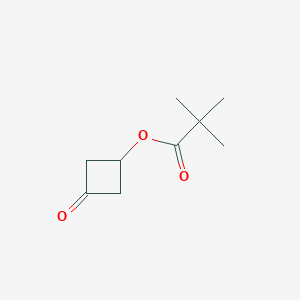

3-Oxocyclobutyl pivalate is an organic ester with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol. It is uniquely identified by its CAS number 1071194-23-4 . The compound features a four-membered cyclobutane ring with a ketone group (3-oxo position) and is esterified with pivalic acid (2,2-dimethylpropanoic acid).

The IUPAC name for this compound is (3-oxocyclobutyl) 2,2-dimethylpropanoate . Its structure can be represented using various chemical notations as shown in Table 1.

Table 1: Chemical Identifiers for 3-Oxocyclobutyl Pivalate

| Parameter | Value |

|---|---|

| CAS Number | 1071194-23-4 |

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | (3-oxocyclobutyl) 2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C9H14O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h7H,4-5H2,1-3H3 |

| Standard InChIKey | QPYSQIQZVJMPGH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)OC1CC(=O)C1 |

The compound features three distinct functional groups: a cyclobutane ring, a ketone group, and an ester linkage. The cyclobutane ring contributes to its structural rigidity and reactivity profile, while the ketone group provides a site for nucleophilic addition reactions. The ester linkage formed with pivalic acid adds steric bulk and contributes to the compound's physical properties.

Structural Features and Reactivity

The structure of 3-oxocyclobutyl pivalate incorporates several important features that influence its chemical behavior. The four-membered cyclobutane ring creates significant ring strain, making it more reactive than larger cyclic systems. This strain contributes to the compound's potential as a reactive intermediate in various synthetic pathways.

The ketone functionality (3-oxo group) on the cyclobutane ring serves as an electrophilic center, making it susceptible to nucleophilic attack. This property is particularly valuable in organic synthesis applications. The pivalate ester group, derived from pivalic acid (2,2-dimethylpropanoic acid), provides steric hindrance due to its bulky tert-butyl group, which can influence the reactivity and stability of the compound.

The presence of both carbonyl groups (ketone and ester) creates potential for various coordination modes with metals and hydrogen bonding interactions, which may be relevant to its biological activities and applications in materials science.

Applications and Uses

3-Oxocyclobutyl pivalate demonstrates versatility across multiple application domains, making it a compound of considerable interest in both research and industrial contexts.

Organic Synthesis

The compound serves as a valuable building block and intermediate in the synthesis of more complex organic molecules. Its cyclobutane ring with keto functionality provides opportunities for various transformations, including ring expansion reactions, nucleophilic additions, and rearrangements that can lead to diverse molecular architectures.

Pharmaceutical Research

The compound shows promise in pharmaceutical research, potentially serving as a precursor or building block for drug candidates. Its unique structural features may contribute to the development of molecules with specific biological activities or improved pharmacokinetic properties.

Biological Activities

Research into the biological activities of 3-oxocyclobutyl pivalate has revealed several potential therapeutic applications, though many of these findings appear to be preliminary.

Antimicrobial Properties

Preliminary studies suggest that 3-oxocyclobutyl pivalate may possess antibacterial properties against certain pathogens. The exact mechanism of action, spectrum of activity, and potency against specific microbial strains require further investigation to fully characterize its antimicrobial potential.

| Biological Activity | Status of Research | Key Findings |

|---|---|---|

| Antimicrobial | Preliminary | Shows activity against certain bacterial pathogens; specific strains not identified in available literature |

| Cytotoxicity | Initial evidence | Potential effects on tumor cells; mechanisms and selectivity require further investigation |

| Anti-inflammatory | Under investigation | Limited data available on specific anti-inflammatory pathways or efficacy |

Comparative Analysis with Related Compounds

Understanding the relationship between 3-oxocyclobutyl pivalate and structurally related compounds provides valuable context for its chemical behavior and applications.

Table 3: Comparison of 3-Oxocyclobutyl Pivalate with Related Compounds

| Compound | Molecular Formula | Structural Relationship | Distinctive Features |

|---|---|---|---|

| 3-Oxocyclobutyl Pivalate | C9H14O3 | Reference compound | Cyclobutane ring with ketone and pivalate ester |

| Vinyl Pivalate | C7H12O2 | Contains pivalate moiety | Vinyl group instead of cyclobutanone; lower molecular weight; different reactivity profile |

| Pivalic Acid | C5H10O2 | Precursor acid | Lacks cyclobutane ring; simpler structure; different physical properties |

| 3-Oxocyclobutanecarboxylic Acid | C5H6O3 | Same core ring structure | Contains carboxylic acid instead of pivalate ester; different applications |

Vinyl pivalate (CAS: 3377-92-2), though sharing the pivalate moiety, has distinctly different properties compared to 3-oxocyclobutyl pivalate. It is a liquid with applications in polymer chemistry, particularly in the preparation of high molecular weight poly(vinyl pivalate) which serves as a precursor for syndiotactic poly(vinyl alcohol) . Unlike 3-oxocyclobutyl pivalate, vinyl pivalate contains a vinyl group rather than a cyclobutane ring, resulting in different reactivity patterns.

3-Oxocyclobutanecarboxylic acid, mentioned in patent literature, shares the 3-oxocyclobutyl core structure but contains a carboxylic acid functionality instead of a pivalate ester . This compound serves as an important medicinal intermediate with its own synthesis methods and applications.

| Parameter | Specification |

|---|---|

| Purity | ≥97% |

| Appearance | Not specified in search results |

| CAS Number | 1071194-23-4 |

| MDL Number | MFCD24690600 |

| Storage Conditions | Not specified in search results |

The compound is primarily marketed as a building block for organic synthesis and pharmaceutical research . Pricing and availability may vary depending on quantity, purity, and supplier.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume